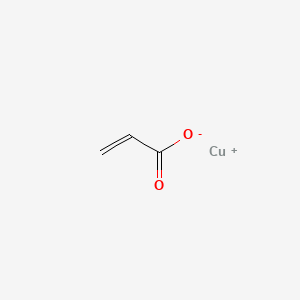
Copper(1+) acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(1+) acrylate is an organometallic compound that combines copper in its +1 oxidation state with the acrylate anion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Copper(1+) acrylate can be synthesized through various methods. One common approach involves the reaction of copper(I) oxide with acrylic acid under controlled conditions. The reaction typically proceeds as follows:
Cu2O+2CH2=CHCOOH→2Cu(CH2=CHCOO)+H2O
This reaction is usually carried out in an inert atmosphere to prevent the oxidation of copper(I) to copper(II).
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and stabilization of the compound to ensure its suitability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Copper(1+) acrylate undergoes several types of chemical reactions, including:
Oxidation: Copper(1+) can be oxidized to copper(II) in the presence of oxidizing agents.
Reduction: Copper(1+) can be reduced to metallic copper under reducing conditions.
Substitution: The acrylate ligand can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are often used.
Substitution: Ligand exchange reactions can be facilitated by using ligands such as phosphines or amines.
Major Products:
Oxidation: Copper(II) acrylate or copper(II) oxide.
Reduction: Metallic copper.
Substitution: Various copper complexes depending on the substituting ligand.
Wissenschaftliche Forschungsanwendungen
Copper(1+) acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in polymerization reactions and organic transformations.
Biology: this compound is explored for its antimicrobial properties and potential use in biocidal coatings.
Medicine: Research is ongoing into its potential as an antimicrobial agent in medical devices and wound dressings.
Industry: It is used in the production of conductive inks and coatings due to its electrical properties.
Wirkmechanismus
The mechanism by which copper(1+) acrylate exerts its effects is primarily through the release of copper ions. These ions can interact with various molecular targets, including enzymes and cellular membranes, leading to antimicrobial activity. The pathways involved often include the generation of reactive oxygen species and disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Copper(II) acrylate: Similar in structure but with copper in the +2 oxidation state.
Copper(II) oxide: A common copper compound with different properties and applications.
Copper nanoparticles: Used in similar applications but with distinct physical and chemical properties.
Uniqueness: Copper(1+) acrylate is unique due to its specific oxidation state and the presence of the acrylate ligand, which imparts distinct reactivity and properties compared to other copper compounds
Eigenschaften
CAS-Nummer |
41380-06-7 |
|---|---|
Molekularformel |
C3H3CuO2 |
Molekulargewicht |
134.60 g/mol |
IUPAC-Name |
copper(1+);prop-2-enoate |
InChI |
InChI=1S/C3H4O2.Cu/c1-2-3(4)5;/h2H,1H2,(H,4,5);/q;+1/p-1 |
InChI-Schlüssel |
HEAHPHJFYAQWNS-UHFFFAOYSA-M |
Kanonische SMILES |
C=CC(=O)[O-].[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(2H-1,3-Benzodioxol-5-yl)methyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12643156.png)
![N-[4-(1H-Indole-3-yl)-5-chloropyrimidine-2-yl]-2-methoxy-4-(4-acetylpiperazino)aniline](/img/structure/B12643162.png)
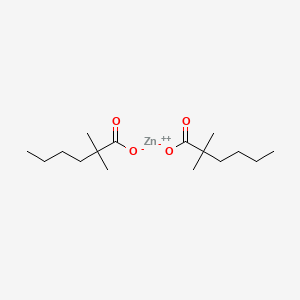
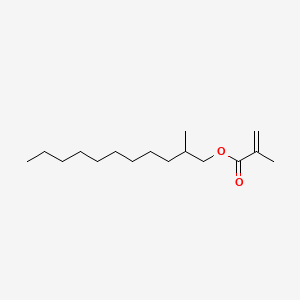
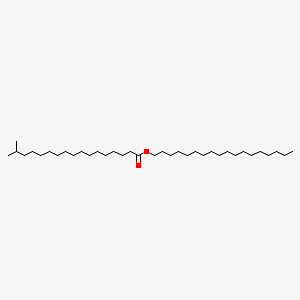


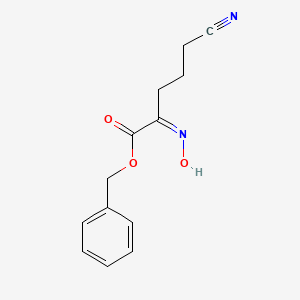
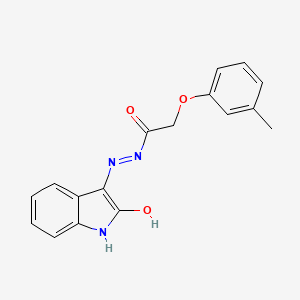
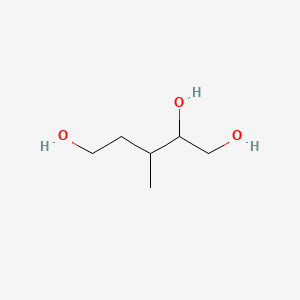


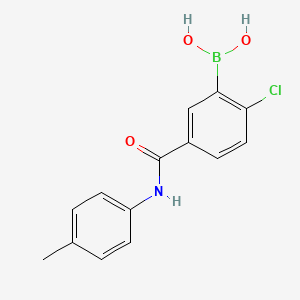
![{[9-(2-Bromobenzene-1-sulfonyl)-9H-carbazol-2-yl]oxy}acetic acid](/img/structure/B12643233.png)
